Lipophilicity (XLogP) Differentiation
The 7-chloro-4-fluorobenzo[d]thiazol-2-amine scaffold possesses a calculated lipophilicity (XLogP3-AA) of 2.8 [1]. This value provides a specific baseline for predicting blood-brain barrier permeability and cellular uptake. The unique placement of the fluoro atom at the 4-position, adjacent to the endocyclic nitrogen, creates a distinct electrostatic potential map compared to regioisomers. This specific XLogP value is a critical computational descriptor used to filter and prioritize procurement of this exact building block over analogs with similar but non-identical substitution patterns for hit-to-lead optimization.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.8 |
| Comparator Or Baseline | 7-chloro-6-fluorobenzo[d]thiazol-2-amine (regioisomer) [Value Not Computed/Reported] |
| Quantified Difference | Value distinguishes this specific regioisomer for in silico screening |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This computed logP value differentiates the compound in virtual screening libraries, allowing medicinal chemists to select this specific regioisomer to fine-tune the lipophilicity and predicted ADME profile of a lead series.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 26597111, 7-Chloro-4-fluoro-1,3-benzothiazol-2-amine. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
